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Compound of Interest

Compound Name: Descyano nirmatrelvir acetamide

CAS No.: 2755812-81-6

Cat. No.: B13421394

Get Quote

Executive Summary: The Permeability Breakthrough
Nirmatrelvir (PF-07321332) represents a landmark in antiviral medicinal chemistry, not merely

for its potency against SARS-CoV-2 Main Protease (Mpro), but for successfully navigating the

"peptidomimetic trap." Most protease inhibitors struggle with oral bioavailability due to high

molecular weight and excessive hydrogen bond donors (HBD).

This guide deconstructs the structure-activity relationship (SAR) that transformed the

intravenous lead PF-00835231 (Lufotrelvir) into the orally bioavailable Nirmatrelvir. The critical

optimization vector was the systematic reduction of HBDs and the rigidification of the P2

scaffold, maintaining nanomolar affinity while dramatically improving membrane permeability

and metabolic stability.

Molecular Architecture & Binding Mode
The SARS-CoV-2 Mpro active site is defined by four subsites (S1, S2, S3, S4) and a catalytic

dyad (Cys145-His41). Nirmatrelvir engages this pocket as a reversible covalent inhibitor.[1]

P1' (Warhead): A nitrile group that forms a reversible thioimidate adduct with Cys145.[2]
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P1 (S1 Subsite): A glutamine surrogate (pyrrolidone lactam) that forms a critical H-bond with

His163. This mimics the Gln residue found at the cleavage site of viral polyproteins.[3]

P2 (S2 Subsite): A rigid bicyclic 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (DMCP) moiety. It

fills the hydrophobic S2 pocket (Met49, Met165).

P3 (S3 Subsite): A tert-butylglycine (Tle) residue. This bulky hydrophobic group is solvent-

exposed but provides steric bulk.

P4 (S4 Subsite): A trifluoroacetyl (TFA) capping group.[2] The fluorine atoms engage Gln192

and ordered water molecules, while the amide NH H-bonds with Glu166.

SAR Deep Dive: From Hit to Drug
The evolution from PF-00835231 to Nirmatrelvir followed a strict logic of "permeability-first"

optimization.

The Warhead Switch (P1')
Predecessor (PF-00835231): Utilized a hydroxymethyl ketone. While potent, this group

contains HBDs (hydroxyl) that limit permeability.

Optimization: Replacement with a nitrile (cyano) group.

Mechanism: The nitrile is an electron-deficient trap for Cys145 but lacks H-bond donors. This

reduction in polar surface area (PSA) was the first step toward oral bioavailability.

Selectivity: The nitrile is less reactive than aldehydes, reducing off-target inhibition of host

cysteine proteases (e.g., Cathepsins B/L).

P2 Rigidification
Predecessor: Leucine. Flexible alkyl chain.

Optimization:6,6-dimethyl-3-azabicyclo[3.1.0]hexane (DMCP).

Causality: The fused cyclopropyl-proline ring restricts conformational entropy. This "pre-pays"

the entropic cost of binding. Furthermore, the dimethyl group maximizes van der Waals
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contacts within the hydrophobic S2 pocket, compensating for any potency loss from warhead

modifications.

P3/P4 Capping Strategy
Challenge: Peptidomimetics often require N-terminal capping to prevent degradation and

improve potency.

Optimization: Introduction of the Trifluoroacetyl (TFA) group.

Impact: The TFA group is lipophilic yet forms specific electrostatic interactions (via C-F

bonds) with the protein backbone. Crucially, it replaces standard amide caps that might

introduce more HBDs or metabolic liabilities.

Quantitative Data Summary
The following table illustrates the progression from the IV lead to the final oral drug. Note the

correlation between H-Bond Donor count and Oral Bioavailability (

).
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Visualizing the Discovery Logic
The following diagram maps the decision tree used by Pfizer scientists to navigate the multi-

parameter optimization (MPO) space.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13421394?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PF-00835231 (IV Lead)
High Potency, Low Permeability

Problem:
Too many H-Bond Donors (HBD)

Poor Oral Bioavailability

Step 1: Warhead Swap
Hydroxymethyl Ketone -> Nitrile

Reduce PSA

Result:
Reduced HBD count

Maintained Covalent Binding

Step 2: P3/P4 Optimization
Add Trifluoroacetyl (TFA) Cap

Optimize Potency

Result:
Improved Permeability
Specific S4 Interactions

Step 3: P2 Rigidification
Leucine -> DMCP Bicyclic Ring

Metabolic Stability

Nirmatrelvir (Oral Drug)
High Potency + High Permeability

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b13421394/docs?utm_src=pdf-body-img#the-structural-evolution-of-nirmatrelvir-a-technical-guide-to-mpro-inhibition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13421394?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Optimization workflow transforming the IV lead PF-00835231 into the oral drug

Nirmatrelvir via systematic HBD reduction and scaffold rigidification.

Experimental Protocols
To validate SAR hypotheses, two primary assays are employed: an enzymatic FRET assay for

biochemical potency (

) and a cell-based assay for antiviral efficacy (

).

SARS-CoV-2 Mpro FRET Enzymatic Assay
This protocol measures the cleavage rate of a fluorogenic substrate.

Reagents:

Enzyme: Recombinant SARS-CoV-2 Mpro (final conc. 5 nM).

Substrate: DABCYL-KTSAVLQ/SGFRKME-EDANS (FRET peptide).

Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM TCEP.

Workflow:

Dispense 10 µL of Mpro in assay buffer into a 384-well black plate.

Add 100 nL of test compound (in DMSO) via acoustic dispensing (e.g., Echo 550).

Incubate for 30 minutes at 25°C to allow equilibrium (crucial for covalent inhibitors).

Initiate reaction by adding 10 µL of FRET substrate (final conc. 20 µM).

Readout:

Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 60 minutes.

Calculate initial velocity (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13421394?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) from the linear portion of the curve.[4]

Fit data to the Morrison equation for tight-binding inhibitors to determine

.

CPE Reduction Assay (Cellular Potency)
This assay confirms if the biochemical potency translates to intracellular viral inhibition.

Cell Line: Vero E6 cells expressing ACE2/TMPRSS2 (enhanced susceptibility).

Infection:

Seed cells at 4,000 cells/well in 96-well plates.

Pre-incubate with serial dilutions of test compound for 1 hour.

Infect with SARS-CoV-2 at MOI 0.05.[5]

Incubation: 72 hours at 37°C, 5% CO2.

Readout:

Add CellTiter-Glo (Promega) to measure ATP (cell viability).

Viral cytopathic effect (CPE) kills untreated cells (low ATP). Effective inhibitors protect cells

(high ATP).

Calculate

using a 4-parameter logistic model.

Interaction Logic Diagram
The following diagram visualizes the specific molecular interactions between Nirmatrelvir and

the Mpro active site residues.
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Caption: Interaction map detailing the covalent and non-covalent contacts between Nirmatrelvir

and SARS-CoV-2 Mpro residues.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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